

# Quantum Chemical Calculations for Methallyl Alcohol: A Technical Guide

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## Compound of Interest

Compound Name: Methallyl alcohol

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## Abstract

**Methallyl alcohol** (MAA), or 2-methyl-2-propen-1-ol, is a valuable organic intermediate. Understanding its conformational landscape, spectroscopic properties, and reactivity is crucial for optimizing its applications. Quantum chemical calculations offer a powerful lens to investigate these characteristics at a molecular level. This technical guide provides an in-depth overview of the application of computational chemistry to study **methallyl alcohol**, focusing on its conformational isomerism, vibrational spectroscopy, and potential reaction pathways. It summarizes key quantitative data, details the underlying computational protocols, and illustrates molecular structures and workflows.

## Conformational Analysis of Methallyl Alcohol

The flexibility of the C-C-O-H dihedral angle in **methallyl alcohol** gives rise to multiple conformers. The relative stability of these conformers is governed by subtle intramolecular interactions, including the potential for a weak hydrogen bond between the hydroxyl proton and the  $\pi$ -system of the C=C double bond ( $\text{O-H}\cdots\pi$ ).

## Computational Methodology

A robust computational protocol is essential for accurately predicting the geometries and relative energies of the conformers. A common and effective approach involves:

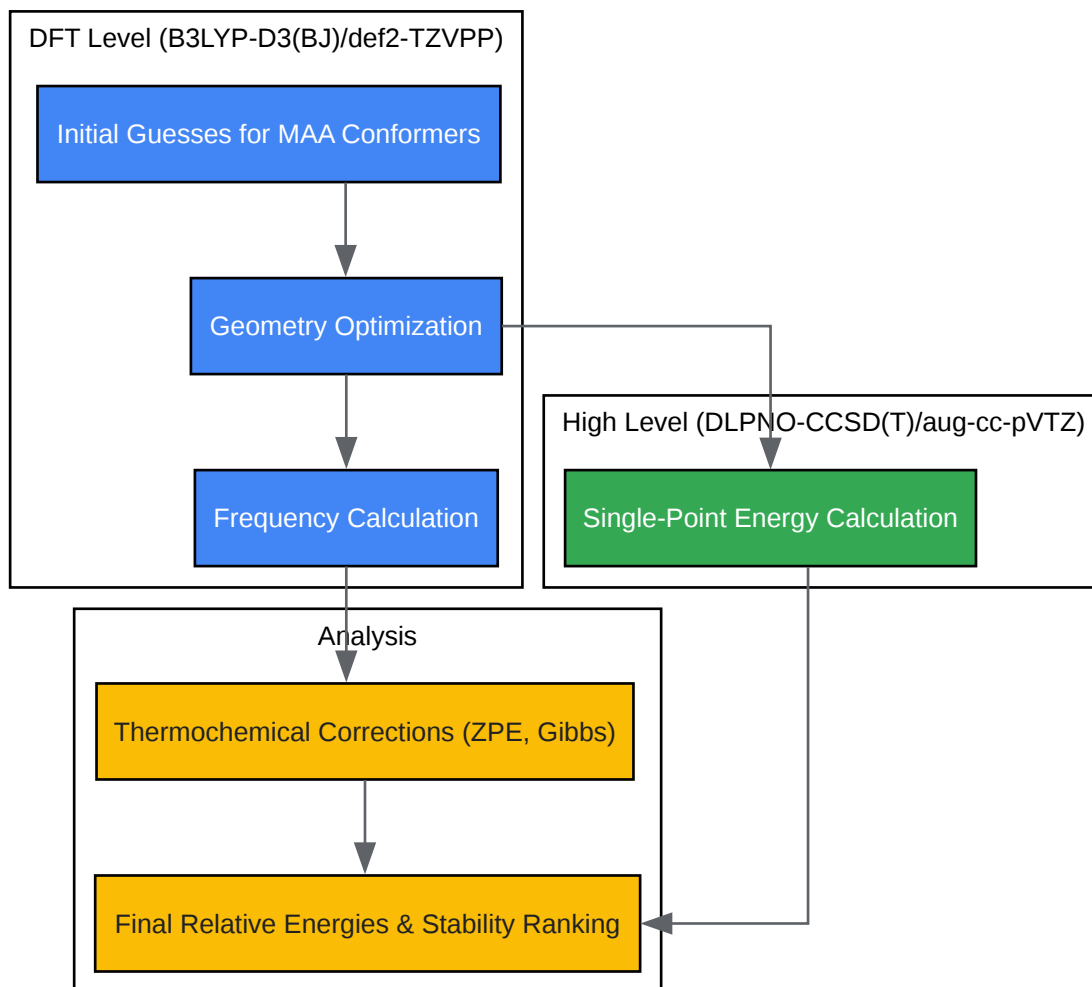
- **Geometry Optimization and Vibrational Frequencies:** The geometries of all possible conformers are optimized using Density Functional Theory (DFT). A popular functional for this purpose is B3LYP, combined with a dispersion correction (e.g., D3 with Becke-Johnson damping) to properly account for non-covalent interactions. A triple-zeta quality basis set, such as def2-TZVPP, is recommended for a precise description of the electronic structure.<sup>[1]</sup>
- **Energy Refinement:** To obtain more accurate energy rankings, single-point energy calculations are performed on the DFT-optimized geometries using a higher-level theory. The Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and perturbative Triples (DLPNO-CCSD(T)) method with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) provides a gold-standard level of accuracy for the electronic energy.<sup>[1]</sup>
- **Thermochemical Corrections:** Zero-point vibrational energy (ZPVE) and Gibbs free energy corrections, obtained from the DFT frequency calculations, are added to the high-level electronic energies to determine the final relative stabilities at a given temperature.<sup>[1]</sup>

## Stable Conformers of Neutral Methallyl Alcohol

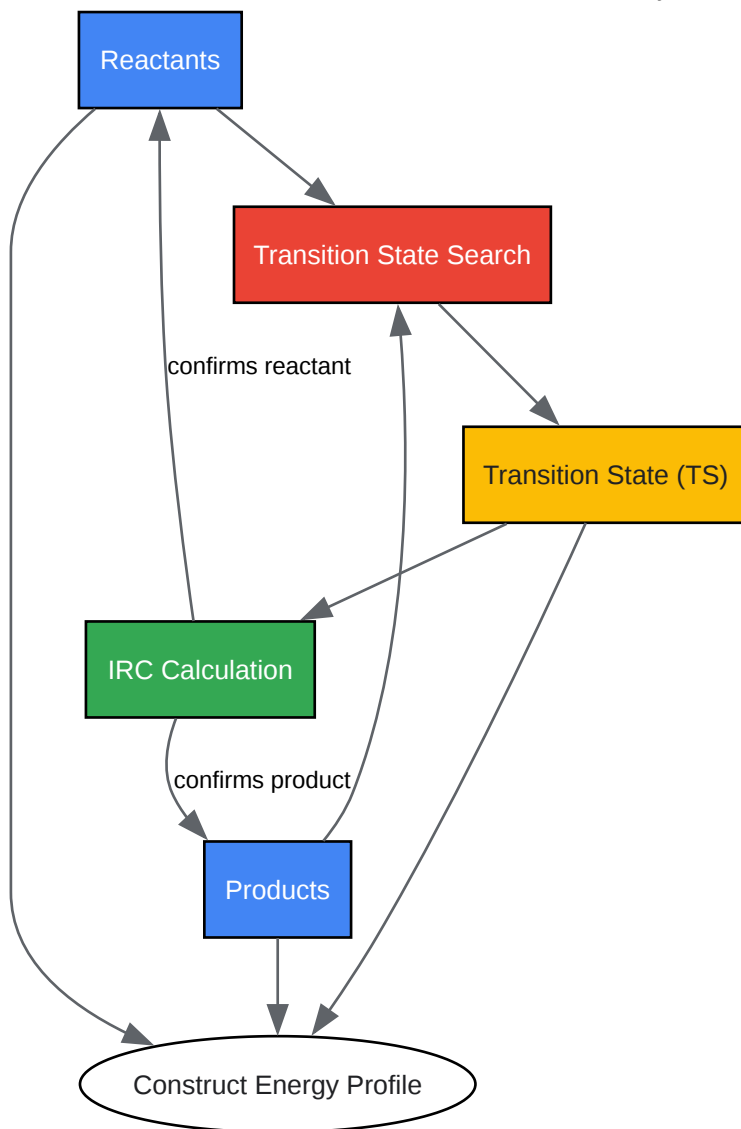
Quantum chemical calculations have identified five stable conformers for neutral **methallyl alcohol**.<sup>[1]</sup> Two of these conformers, MAA-N1 and MAA-N2, are characterized by the hydroxyl group pointing towards the C=C double bond, creating a potential O-H... $\pi$  intramolecular hydrogen bond. The other three conformers have the OH group oriented away from the  $\pi$ -electron cloud.<sup>[1]</sup>

The workflow for identifying and ranking these conformers is outlined below.

## Workflow for Conformational Analysis



General Workflow for Reaction Mechanism Study



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## References

- 1. researchgate.net [researchgate.net]

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